Aluminum nitride - 24304-00-5

Aluminum nitride

Catalog Number: EVT-290508
CAS Number: 24304-00-5
Molecular Formula: AlN
Molecular Weight: 40.988 g/mol
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Product Introduction

Description

Aluminum nitride (AlN) is a non-oxide ceramic material known for its unique combination of physical and chemical properties. [, , , , ] It exists as a white to grayish-white solid in its pure form. [, ] AlN is classified as a III-V semiconductor material due to the positions of aluminum and nitrogen in the periodic table. [] It plays a crucial role in research due to its high thermal conductivity, high electrical resistivity, and corrosion resistance. [, , , , ] AlN serves as an excellent alternative to highly toxic beryllium oxide in many applications. []

Synthesis Analysis

2.1 Carbothermal Reduction and Nitridation: This method involves the reaction of alumina (aluminum oxide) powder with a carbon source in a nitrogen atmosphere. [, , ] The process often requires high temperatures (1350–1600 °C) to achieve complete conversion to AlN. []

2.2 Direct Nitridation: This method involves the reaction of metallic aluminum with nitrogen gas at high temperatures. [] The process may involve arc discharge between aluminum electrodes in a nitrogen atmosphere. [] Optimizing nitrogen pressure is crucial for maximizing the production rate of AlN. []

2.3 Plasma Chemical Synthesis: This method uses plasma technology to synthesize AlN nanopowder from aluminum powder. [] The process allows for control over particle size and morphology by adjusting parameters like gas flow rates and powder feed rate. []

2.4 Pyrolysis of Preceramic Polyiminoalane Precursors: This method involves the formation of a polyiminoalane precursor by electrolytically dissolving aluminum in an electrolyte containing a primary amine. [] Subsequent drying and heating of this precursor in an ammonia atmosphere results in AlN powder. []

2.5 Pyrolysis of Diethylaluminum Azide: This method utilizes the thermal decomposition of diethylaluminum azide at temperatures between 460 - 580°C to produce AlN nanoparticles. []

2.6. Physical Vapor Deposition (PVD): This method involves the deposition of AlN films on substrates using techniques like magnetron sputtering. [, ] The process allows for precise control over film thickness and texture by adjusting parameters such as gas pressure, power, and substrate temperature. [, ]

2.7. Atomic Layer Deposition (ALD): This method enables the controlled deposition of thin AlN layers by sequential exposure to precursor gases. [, ] It offers excellent control over film thickness and uniformity, making it suitable for applications requiring precise layer control. [, ]

2.8. Self-propagating High-temperature Synthesis (SHS): This method involves the exothermic reaction between aluminum and nitrogen to produce AlN. [, ] This process is characterized by rapid, self-sustaining combustion that can be utilized for the efficient production of AlN powder. [, ]

Molecular Structure Analysis

Aluminum nitride exhibits high thermal and chemical stability, resisting oxidation up to 800°C in air. [, , ] Above this temperature, it oxidizes to form aluminum oxide. [, , ] It also hydrolyzes in the presence of water vapor at high temperatures, forming aluminum hydroxide and ammonia. []

Chemical Reactions Analysis
  • Corrosion resistance: AlN exhibits good corrosion resistance against many chemicals, making it suitable for demanding environments. [, , ]
  • Hydrolysis: AlN undergoes hydrolysis in the presence of water vapor at high temperatures. []
Mechanism of Action

The mechanism of action of AlN depends on the specific application. In electronic packaging, its high thermal conductivity enables efficient heat dissipation, preventing overheating of electronic components. [, , ] In piezoelectric applications, the application of stress induces an electric potential within the AlN crystal lattice, enabling the conversion of mechanical energy to electrical energy. []

Physical and Chemical Properties Analysis
  • High thermal conductivity: AlN exhibits thermal conductivity comparable to copper, making it an excellent material for thermal management applications. [, , , , , , ]
  • High electrical resistivity: AlN is an excellent electrical insulator, making it suitable for use in electronic substrates. [, , , , ]
  • High melting point: AlN has a melting point of approximately 2200°C, indicating high thermal stability. [, ]
Applications
  • High-power electronics: AlN's excellent thermal conductivity makes it suitable for use as substrates in high-power electronic devices, where effective heat dissipation is critical. [, ] This application helps increase the reliability and performance of devices operating under high power loads. [, ]
  • LED substrates: AlN serves as a substrate material for LED fabrication due to its high thermal conductivity and good compatibility with gallium nitride (GaN) based LEDs. [, ] This application enhances the performance and lifespan of LEDs by facilitating efficient heat dissipation. [, ]
  • Distributed Bragg Reflectors (DBRs): AlN is used in conjunction with GaN to fabricate DBRs, essential components in optoelectronic devices like VCSELs. [] The high refractive index contrast between AlN and GaN allows for the fabrication of highly reflective DBRs with fewer layers. []
  • Ultraviolet light-emitting diodes (UV LEDs): AlN is a promising material for UV LEDs due to its wide bandgap. [, ] This application is crucial for developing efficient and compact UV light sources for applications such as sterilization and sensing.

Mechanical Reinforcement:

  • Ceramic matrix composites: AlN whiskers are used as reinforcement materials in ceramic composites to enhance their mechanical properties, such as strength and toughness. [, ] This application expands the use of ceramics in applications requiring high mechanical performance.
  • Corrosion-resistant coatings: AlN coatings provide excellent protection against corrosion in demanding environments. [, ]
  • Phase change memory devices: Titanium aluminum nitride (TiAlN) is used as a heating electrode material in phase change memory devices due to its high energy efficiency. []
Future Directions
  • Developing new synthesis methods for high-quality AlN with improved purity and controlled morphology. [, , , , ]
  • Exploring the potential of AlN in emerging fields such as quantum information processing. []
  • Improving the performance of AlN-based devices through materials engineering and device optimization. [, , ]
  • Investigating the use of AlN in high-frequency electronic applications. []
  • Relevance: Aluminum oxide is a significant impurity in AlN synthesis. The presence of oxygen in AlN can negatively affect its thermal conductivity and other properties. Researchers are exploring ways to minimize oxygen contamination during AlN production. For instance, heating the product in a nitrogen atmosphere can reduce the oxygen content, as demonstrated by a study where heating at 1800°C for 2.5 hours decreased the oxygen content to one-fifth of its initial value.
  • Relevance: Chromium oxide is used with aluminum nitride to create composite materials with enhanced mechanical properties. Researchers found that adding ultra-dispersed AlN powder to chromium oxide prevents chromium oxide decomposition during high-temperature sintering. This reaction sintering process creates a solid solution of (Cr, Al)2O3 at the interface, leading to improved strength and crack resistance in the final composite material.
    • Relevance: Silicon dioxide is used in conjunction with AlN in various applications, including:
      • Temperature Compensation in Resonators: SiO2 layers are integrated within AlN-based resonators to offset the negative temperature coefficient of AlN and achieve temperature compensation. This integration is crucial for maintaining stable resonator performance over varying temperatures, as demonstrated in the development of 644 MHz temperature-compensated resonators.
      • Silicon Carbide on Insulator (SiCOI) Platforms: AlN is investigated as a replacement for SiO2 in SiCOI photonic platforms. AlN's higher thermal conductivity compared to SiO2 is beneficial in managing heat dissipation, a significant challenge in electronic devices. Studies have shown successful fabrication of SiC-on-AlN integrated photonics platforms with improved performance characteristics over conventional SiCOI platforms utilizing SiO2.

    Titanium Aluminum Nitride (TiAlN)

      • Relevance: Research indicates that AlN-SiC alloys, when properly faceted and polished, can serve as simulated diamond gemstones. This application highlights the versatility of AlN and its potential in areas beyond traditional electronic applications.

      Zinc Oxide (ZnO)

      • Relevance: ZnO is combined with AlN to create heterostructures, particularly in exploring alternative materials for LEDs. One study demonstrated that AlN-ZnO/ZnO quantum well structures, fabricated using RF magnetron co-sputtering, could produce light emission, with the emission color (blue-violet to white) being tunable by adjusting the active layer thickness. The research suggests that AlN-ZnO heterostructures are promising candidates for developing white-light LEDs.

      Boron Nitride (BN)

        Silicon Carbide (SiC)

        • Relevance: Silicon carbide is used with aluminum nitride in the context of integrated photonics. The development of 4H-SiC on AlN integrated photonics platforms is a significant research area, leveraging AlN's higher thermal conductivity compared to traditional SiO2-based platforms. This advancement indicates the potential of combining AlN with other high-performance materials like SiC to realize devices with enhanced thermal management and overall performance.

        Polyvinyl Alcohol (PVA)

        • Relevance: PVA is used as a matrix material for creating composite films reinforced with AlN nanoparticles. These PVA/AlN nanocomposites exhibit enhanced thermal stability, flexibility, and UV-blocking properties, making them promising for applications like packaging and optical films.

        Properties

        CAS Number

        24304-00-5

        Product Name

        Aluminum nitride

        IUPAC Name

        azanylidynealumane

        Molecular Formula

        AlN

        Molecular Weight

        40.988 g/mol

        InChI

        InChI=1S/Al.N

        InChI Key

        PIGFYZPCRLYGLF-UHFFFAOYSA-N

        SMILES

        N#[Al]

        Synonyms

        aluminum nitride
        aluminum nitride (AlN)

        Canonical SMILES

        N#[Al]

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